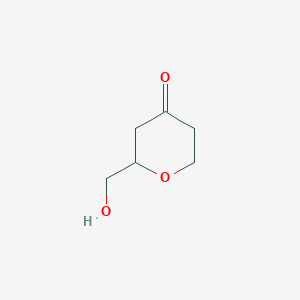

2-(hydroxymethyl)oxan-4-one

Description

2-(Hydroxymethyl)oxan-4-one is a cyclic ketone derivative featuring a six-membered oxane (tetrahydropyran) ring with a hydroxymethyl group (-CH₂OH) at the C2 position and a ketone group at the C4 position. Its IUPAC name, (2R,3S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one, indicates stereochemical complexity, which is critical for its biological activity . This compound is an intermediate in metabolic pathways such as galactose metabolism, N-glycan degradation, and glycosaminoglycan biosynthesis, highlighting its role in carbohydrate processing and cellular energy regulation .

Properties

IUPAC Name |

2-(hydroxymethyl)oxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-6-3-5(8)1-2-9-6/h6-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOVKMUNGBVQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)oxan-4-one typically involves the reaction of 3-chloropropionyl chloride with aluminum trichloride in the presence of ethylene gas. The reaction is carried out at low temperatures (around 10°C) to form 1,5-dichloropentanone. This intermediate is then subjected to hydrolysis and reflux conditions with water, phosphoric acid, and sodium dihydrogen phosphate to yield the final product .

Industrial Production Methods: Industrial production of 2-(hydroxymethyl)oxan-4-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is typically obtained through vacuum rectification to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-(hydroxymethyl)oxan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted pyran derivatives.

Scientific Research Applications

2-(hydroxymethyl)oxan-4-one has a wide range of applications in scientific research:

Organic Synthesis: It serves as a valuable building block for the synthesis of complex organic molecules, including oxacycles and heterocycles.

Medicinal Chemistry: The compound exhibits potential biological activities, such as antimicrobial and antiviral properties, making it a candidate for drug development.

Industrial Applications: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)oxan-4-one involves its reactivity towards nucleophiles and electrophiles. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation. These reactions enable the compound to form various functionalized derivatives with potential biological activities .

Comparison with Similar Compounds

Comparison with Similar Oxan-4-one Derivatives

The structural and functional diversity of oxan-4-one derivatives is summarized in Table 1, with key comparisons outlined below.

Table 1: Comparative Analysis of Oxan-4-one Derivatives

Structural and Functional Insights

Substituent Effects on Reactivity and Stability

- The hydroxymethyl group in 2-(hydroxymethyl)oxan-4-one enhances hydrophilicity and hydrogen-bonding capacity, making it biologically active in metabolic pathways . In contrast, trifluoromethyl (-CF₃) in 2-(trifluoromethyl)oxan-4-one introduces electronegativity and metabolic stability, a desirable trait in pharmaceuticals .

- Aromatic substituents , such as the pyrazole ring in 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, improve π-π stacking interactions, favoring its use as a scaffold in drug discovery .

Physical Properties Molecular weights vary significantly: simpler derivatives like 2-(hydroxymethyl)oxan-4-one (~130 g/mol) are lighter than aromatic or halogenated analogs (e.g., 180–454 g/mol) .

Applications

- Metabolic intermediates : 2-(hydroxymethyl)oxan-4-one participates in galactose metabolism, linking it to disorders like galactosemia if dysregulated .

- Drug discovery : Pyrazole- and trifluoromethyl-substituted derivatives are prioritized for their stability and modularity in medicinal chemistry .

- Specialty chemicals : Complex derivatives like (4,5-dibenzoyloxy-2-fluoro-oxan-3-yl) benzoate serve as intermediates in fine chemical synthesis .

Halogenation (e.g., fluorine in ) or aryl substitution () typically requires electrophilic aromatic substitution or coupling reactions.

Biological Activity

2-(Hydroxymethyl)oxan-4-one, a compound with a unique oxane ring structure, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(hydroxymethyl)oxan-4-one is C6H10O3, characterized by a six-membered oxane ring with a hydroxymethyl group at the second carbon and a ketone group at the fourth carbon. Its structural features contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-(hydroxymethyl)oxan-4-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity involves disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of 2-(Hydroxymethyl)oxan-4-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The compound also demonstrates notable antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Effects in vitro

In an in vitro study, cells treated with 2-(hydroxymethyl)oxan-4-one showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The compound's ability to enhance the activity of endogenous antioxidant enzymes was also observed.

The biological effects of 2-(hydroxymethyl)oxan-4-one can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, leading to reduced growth rates.

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, compromising their integrity.

- Antioxidant Pathways : By modulating signaling pathways related to oxidative stress, it enhances cellular defenses against damage.

Preclinical Studies

Recent preclinical studies have evaluated the safety and efficacy of 2-(hydroxymethyl)oxan-4-one in animal models. These studies indicate no significant cytotoxic or genotoxic effects at therapeutic doses. For instance, oral administration in rats did not result in observable toxicity or mortality, supporting its potential for clinical applications .

Comparative Analysis

When compared to similar compounds such as Mangiferin and Quercetin, 2-(hydroxymethyl)oxan-4-one exhibits unique biological profiles. While all three compounds share structural similarities, their specific interactions with biological targets differ significantly.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antioxidant Activity | Notable Effects |

|---|---|---|---|

| 2-(Hydroxymethyl)oxan-4-one | Moderate | High | Cell membrane disruption |

| Mangiferin | High | Moderate | Anti-inflammatory effects |

| Quercetin | Moderate | High | Anti-inflammatory and antiviral |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.